molecular formula C10H15NO6 B14222084 N-(3-Carboxyoxirane-2-carbonyl)leucine CAS No. 791730-19-3

N-(3-Carboxyoxirane-2-carbonyl)leucine

Cat. No.: B14222084
CAS No.: 791730-19-3
M. Wt: 245.23 g/mol
InChI Key: TZOQFUTZWYTVLZ-UHFFFAOYSA-N
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Description

N-(3-Carboxyoxirane-2-carbonyl)leucine is a synthetic compound known for its unique structure and properties. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . The compound is part of the human exposome and has various applications in scientific research and industry.

Preparation Methods

The synthesis of N-(3-Carboxyoxirane-2-carbonyl)leucine involves several steps. The compound contains a three-membered oxirane ring, which is a key feature in its structure . The synthetic route typically involves the reaction of oxiranecarboxylic acid with leucine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(3-Carboxyoxirane-2-carbonyl)leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-Carboxyoxirane-2-carbonyl)leucine has several applications in scientific research. It is used as a ligand for affinity purification of cysteine proteases, such as papain, cathepsin B, and cathepsin L . The compound is also employed in the inhibition of thiol proteases, making it valuable in the study of enzyme mechanisms and protein purification. Additionally, it has applications in the isolation and purification of proteins and enzymes, as well as in the development of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of N-(3-Carboxyoxirane-2-carbonyl)leucine involves its interaction with cysteine proteases. The compound forms a covalent bond with the thiol group of the active site cysteine residue, leading to irreversible inhibition of the enzyme . This interaction is highly specific and does not affect non-protease enzymes containing functional thiol groups. The molecular targets and pathways involved in its action include the inhibition of proteolytic activity, which is crucial for various biological processes.

Comparison with Similar Compounds

N-(3-Carboxyoxirane-2-carbonyl)leucine is unique due to its specific structure and mechanism of action. Similar compounds include other cysteine protease inhibitors such as leupeptin and antipain . this compound is distinguished by its irreversible inhibition and high specificity for cysteine proteases. This makes it a valuable tool in biochemical research and industrial applications.

Properties

CAS No.

791730-19-3

Molecular Formula

C10H15NO6

Molecular Weight

245.23 g/mol

IUPAC Name

3-[(1-carboxy-3-methylbutyl)carbamoyl]oxirane-2-carboxylic acid

InChI

InChI=1S/C10H15NO6/c1-4(2)3-5(9(13)14)11-8(12)6-7(17-6)10(15)16/h4-7H,3H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)

InChI Key

TZOQFUTZWYTVLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1C(O1)C(=O)O

Origin of Product

United States

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